molecular formula C9H12N4 B13318008 N6,N6-dimethyl-1H-indazole-5,6-diamine

N6,N6-dimethyl-1H-indazole-5,6-diamine

Cat. No.: B13318008
M. Wt: 176.22 g/mol
InChI Key: JKNSQWMBZMVBGE-UHFFFAOYSA-N
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Description

N6,N6-Dimethyl-1H-indazole-5,6-diamine (CAS 1499162-43-4) is a synthetic aromatic heterocyclic compound with the molecular formula C 9 H 12 N 4 and a molecular weight of 176.22 g/mol . This dimethylated diamine derivative of the 1H-indazole scaffold serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmaceutical development, known for its widespread biological activities . This scaffold is found in several FDA-approved therapeutics, including pazopanib (a multi-kinase inhibitor for cancer), granisetron (a 5-HT3 receptor antagonist used as an antiemetic), and axitinib (another anticancer agent) . The specific substitution pattern of this compound, featuring a tertiary amine and a primary amine, makes it a particularly useful intermediate for constructing more complex molecules. Researchers can utilize this compound to develop novel ligands and probe structure-activity relationships, particularly for targets known to interact with indazole-based structures . Applications: This compound is primarily used in research and development as a key synthetic intermediate. Its applications include serving as a precursor for the synthesis of potential pharmacologically active compounds and being utilized in the development of chemical libraries for high-throughput screening. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and storage information. Note: This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-N,6-N-dimethyl-1H-indazole-5,6-diamine

InChI

InChI=1S/C9H12N4/c1-13(2)9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

JKNSQWMBZMVBGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C=NNC2=C1)N

Origin of Product

United States

Synthetic Methodologies for N6,n6 Dimethyl 1h Indazole 5,6 Diamine and Advanced Analogs

Classical and Contemporary Approaches to Indazole Ring Formation

The formation of the indazole ring, a bicyclic heteroaromatic system, is a critical first step in the synthesis of N6,N6-dimethyl-1H-indazole-5,6-diamine. A variety of methods, ranging from classical cyclization reactions to modern catalytic processes, have been developed to achieve this transformation.

[3+2] Cycloaddition Reactions in Indazole Synthesis

A prominent and versatile method for constructing the indazole core is through [3+2] cycloaddition reactions. acs.orgorganic-chemistry.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes have proven to be excellent dipolarophiles, reacting with diazo compounds to afford a wide range of substituted indazoles. acs.orgnih.gov

This method is valued for its mild reaction conditions, broad functional group tolerance, and the ability to generate diverse indazole systems in good to excellent yields. acs.orgresearchgate.net The reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) provides a direct route to potentially biologically active indazoles. acs.orgresearchgate.net

Key features of this methodology include:

Mild Conditions: The reactions are often carried out at room temperature. acs.org

High Yields: This approach consistently delivers good to excellent yields of the desired indazole products. acs.orgnih.gov

Versatility: A variety of diazo compounds and aryne precursors can be employed, allowing for the synthesis of a diverse library of indazoles. acs.orgnih.gov

The mechanism is proposed to proceed through an initial [3+2] cycloaddition between the diazo compound and the aryne, followed by a hydrogen shift to yield the stable 1H-indazole. acs.org

Table 1: Examples of [3+2] Cycloaddition for Indazole Synthesis interactive_table

Dipole Dipolarophile Precursor Product Yield Reference
Ethyl diazoacetate o-(trimethylsilyl)phenyl triflate Ethyl 1H-indazole-3-carboxylate 95% acs.org
Trimethylsilyldiazomethane o-(trimethylsilyl)phenyl triflate 3-(Trimethylsilyl)-1H-indazole 85% acs.org
N-Tosylhydrazone o-(trimethylsilyl)phenyl triflate 3-Substituted indazoles Good organic-chemistry.org

Intramolecular Cyclization and Amination Strategies for Indazole Core Construction

Intramolecular cyclization represents another powerful strategy for the synthesis of the indazole core. These methods often involve the formation of a key N-N bond within a pre-functionalized aromatic precursor.

One such approach is the intramolecular cyclization of picrylhydrazones, which has been systematically studied to produce indazole derivatives. rsc.org Additionally, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. nih.gov Copper-mediated intramolecular Ullmann-type reactions have also been developed for the scalable synthesis of substituted 1H-indazoles. thieme-connect.com

Furthermore, intramolecular cyclization can be achieved through electrochemical methods, offering a different approach to the formation of the 1H-indazole ring. researchgate.net These strategies often provide good to excellent yields and can tolerate a range of functional groups. nih.gov

Diazotization-Based Routes to Substituted Indazoles

Diazotization of substituted anilines followed by cyclization is a classical and enduring method for indazole synthesis. This approach typically involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes an intramolecular reaction to form the indazole ring.

For instance, the diazotization of 2-alkyl anilines has been a known route to indazoles. dicp.ac.cn More contemporary methods have focused on milder and more efficient diazotization conditions. A one-pot synthesis of N-substituted benzannulated triazoles has been developed using stable arene diazonium salts, showcasing the ongoing utility of diazotization chemistry in heterocyclic synthesis. rsc.org

A notable variation involves the condensation of aryl diazonium salts with donor/acceptor diazo compounds, which proceeds through a diazenium (B1233697) intermediate to form indazoles in excellent yields under metal-free conditions. nih.gov This method provides a novel and efficient pathway to complex heterocyclic structures. nih.gov

Regioselective Synthesis of Diamine Moieties on the Indazole Core

Once the indazole core is constructed, the next critical phase in the synthesis of this compound is the regioselective introduction and modification of the diamine functionalities at the 5- and 6-positions.

Strategies for Selective Functionalization at the 5- and 6-Positions of 1H-Indazoles

Achieving regioselective functionalization of the indazole ring, particularly at the C5 and C6 positions of the benzene (B151609) portion, can be challenging due to the inherent reactivity of the heterocyclic ring. nih.gov However, various strategies have been developed to direct substitution to these specific positions.

Direct C-H functionalization is an increasingly powerful tool. For example, while challenging, methods for the direct modification of the C5 and C6 positions of indoles, a related heterocyclic system, are being developed and could potentially be adapted for indazoles. nih.gov Regioselective C5-H direct iodination of indoles has been reported, providing a handle for further functionalization. rsc.org

In many synthetic routes, the desired substitution pattern is established on the starting aromatic precursor before the indazole ring is formed. For example, starting with a 4,5-disubstituted aniline (B41778) allows for the direct synthesis of a 5,6-disubstituted indazole.

Specific Methods for N6,N6-dimethylation and Diamine Incorporation

The introduction of the diamine moiety and the subsequent N,N-dimethylation at the 6-position are key steps. A common strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 1,3-dimethyl-1H-indazol-6-amine has been achieved by the reduction of 1,3-dimethyl-6-nitro-1H-indazole. nih.gov

For the N,N-dimethylation of the 6-amino group, various methods are available. Reductive amination using formaldehyde (B43269) is a widely used and effective technique. nih.govresearchgate.netchemrxiv.org This can be achieved using various reducing agents and catalysts, such as ruthenium nanoparticles on carbon (Ru/C), which provides a green and efficient method for the selective N-dimethylation of amines. nih.govresearchgate.netchemrxiv.org Other methylating agents like dimethyl carbonate have also been employed. nih.gov

A plausible synthetic sequence for this compound could involve:

Synthesis of a 5-nitro-6-amino-1H-indazole precursor.

Selective N,N-dimethylation of the 6-amino group.

Reduction of the 5-nitro group to the corresponding 5-amino group.

The precise order of these steps would be crucial to avoid side reactions and ensure high yields of the final product.

Table 2: Common N-Dimethylation Methods interactive_table

Reagent Catalyst Conditions Reference
Formaldehyde Ru/C Industrially applicable nih.govresearchgate.netchemrxiv.org
Dimethyl carbonate Triethylene diamine DMF, 353 K nih.gov
Dimethylsulfoxide Formic acid High temperature liv.ac.uk

Compound Names

Derivatization and Functionalization Strategies for Extended Indazole Scaffolds

The this compound core is a versatile scaffold amenable to a wide range of derivatization and functionalization strategies. These modifications are crucial for exploring the structure-activity relationships of indazole-based compounds in various chemical and pharmaceutical contexts. Key strategies focus on substitution at the indazole ring nitrogens, modification of the exocyclic diamine groups, and the construction of novel fused heterocyclic systems.

Introduction of N-Alkyl/N-Aryl Substituents on Indazole Ring Nitrogens

A significant challenge in the functionalization of the 1H-indazole scaffold is controlling the regioselectivity of substitution on the two nitrogen atoms of the pyrazole (B372694) ring, N1 and N2. researchgate.netchim.it The alkylation or arylation of an N-unsubstituted indazole typically yields a mixture of N1- and N2-substituted isomers, with the ratio depending heavily on the reaction conditions, the nature of the electrophile, and the electronic and steric properties of substituents on the indazole ring. researchgate.netdntb.gov.ua The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. researchgate.netchemicalbook.com

N-Alkylation: The direct N-alkylation of indazoles is a common method for introducing alkyl substituents. The choice of base and solvent system is critical for directing the regiochemical outcome. A widely adopted protocol for achieving high N1-selectivity involves the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This preference for N1-alkylation under these conditions is often attributed to the coordination of the sodium cation between the N2 atom and an adjacent electron-rich group. chim.it Conversely, different conditions, such as Mitsunobu reactions, have been shown to favor the formation of the N2-regioisomer. researchgate.net

N-Arylation: The introduction of aryl groups at the indazole nitrogen atoms is typically achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation and Chan-Lam coupling, are well-established for the N-arylation of azoles, including indazoles. rsc.orgacs.org These reactions often employ a copper(I) or copper(II) salt, a ligand (such as a diamine), and a base. acs.org Palladium-catalyzed Buchwald-Hartwig amination also provides an effective route for N-arylation. rsc.org Similar to alkylation, regioselectivity remains a key consideration. Studies on the copper-diamine-catalyzed N-arylation of indazole with aryl iodides have shown excellent regioselectivity for the N1-arylated product. acs.org However, this selectivity can decrease dramatically when less reactive aryl bromides are used, suggesting that the relative rates of catalytic reaction versus N1/N2 equilibration play a crucial role. acs.org

Table 1: Conditions for N-Substitution of the Indazole Ring
Reaction TypeCatalyst/ReagentSolventTypical OutcomeReference
N-AlkylationNaH / Alkyl HalideTHF or DMFGenerally favors N1-substitution researchgate.netresearchgate.net
N-AlkylationDEAD, PPh3 / Alcohol (Mitsunobu)THFCan favor N2-substitution researchgate.net
N-ArylationCuI / Diamine LigandToluene or DMFHigh N1-selectivity with aryl iodides acs.org
N-ArylationPd2(dba)3 / Biarylphosphine LigandTolueneEffective for N-arylation rsc.org
N-HydroxymethylationFormaldehyde / aq. HClWaterYields N1-(hydroxymethyl)indazole nih.gov

Modifications and Substituent Effects at the Diamine Positions (C5 and C6)

The diamine functionalities at the C5 and C6 positions of this compound offer additional sites for chemical modification. The C5 position features a primary aromatic amine (–NH2), while the C6 position has a tertiary dimethylamino group (–N(CH3)2). The primary amine at C5 is the most reactive site among the exocyclic amines for electrophilic substitution reactions such as acylation, sulfonylation, and formation of Schiff bases.

While the C6-dimethylamino group is generally unreactive towards further alkylation or acylation, the C5-primary amine can be readily acylated with acyl chlorides or anhydrides under standard conditions to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. Condensation of the C5-amine with aldehydes or ketones would lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.

The electronic properties of these groups are significant. Both are strong electron-donating groups, activating the benzene portion of the indazole ring towards electrophilic aromatic substitution. However, the high reactivity of the C5-amino group itself would likely intercept electrophiles before ring substitution occurs, unless the amine is first protected. The relative nucleophilicity of the nitrogens is generally C5-NH2 > N1/N2 > C6-N(CH3)2, although this can be influenced by steric factors and reaction conditions. Direct selective modification at the C5-amine without competing reaction at the indazole N1/N2 positions often requires careful selection of reagents and reaction conditions. For example, acylation reactions typically favor the more nucleophilic exocyclic amine over the endocyclic indazole nitrogens.

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The ortho-diamine arrangement of the 5-amino and 6-dimethylamino groups on the indazole scaffold serves as a powerful synthon for the construction of fused polycyclic heterocyclic systems. This strategy involves the cyclocondensation of the diamine with bifunctional electrophiles to form an additional five- or six-membered ring fused to the C5 and C6 positions of the indazole core.

A common and effective method for forming a fused six-membered ring is the reaction of an ortho-diamine with a 1,2-dicarbonyl compound. researchgate.net For instance, reacting 1H-indazole-5,6-diamine with 1,2-dicarbonyl compounds leads to the formation of pyrazine-fused indazoles, specifically pyrazolo[3,4-g]quinoxalines. researchgate.net This condensation reaction is a well-established route for synthesizing quinoxaline (B1680401) derivatives from ortho-phenylenediamines. researchgate.net

The diamine moiety can also be used to construct a variety of fused five-membered rings.

Fused Imidazoles: Reaction with aldehydes (often in the presence of an oxidant) or carboxylic acids (or their derivatives) can yield imidazo[4,5-f]indazoles.

Fused Thiadiazoles: Cyclocondensation with reagents like thionyl chloride or sulfur monochloride can produce researchgate.netdntb.gov.uathieme-connect.dethiadiazolo[3,4-f]indazoles. The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide (B42300) and a carboxylic acid is a common route that highlights the utility of such building blocks. nih.govjocpr.com

Fused Oxadiazoles (B1248032): The synthesis of fused oxadiazoles can be achieved from ortho-diamines through multi-step sequences, often involving the formation of an ortho-azidoamino intermediate followed by cyclization. mdpi.com

For the synthesis of the specifically mentioned pyrido[3,4-d]pyrimidine-fused indazoles , a multi-step approach would likely be required starting from this compound. A plausible synthetic strategy would involve the chemical transformation of one of the amino groups into a functionality that can participate in pyrimidine (B1678525) ring formation. For example, the C5-amino group could be converted to a nitrile or an ester, which are common precursors for building a fused pyrimidine ring system via condensation with formamide (B127407) or guanidine. mdpi.comnih.gov

Table 2: Synthesis of Fused Heterocycles from ortho-Diamine Precursors
Fused Ring SystemTypical Reagent(s)Resulting MoietyReference
Pyrazine (B50134)1,2-Dicarbonyl compounds (e.g., glyoxal (B1671930), diacetyl)Pyrazino[2,3-f]indazole researchgate.net
Imidazole (B134444)Aldehydes, Carboxylic acidsImidazo[4,5-f]indazole nih.gov
1,2,5-ThiadiazoleThionyl chloride (SOCl2) researchgate.netdntb.gov.uathieme-connect.deThiadiazolo[3,4-f]indazole nih.gov
1,2,5-Oxadiazole (Furoxan)Nitrosating agents (on diamine) researchgate.netdntb.gov.uathieme-connect.deOxadiazolo[3,4-f]indazole mdpi.com
Pyrimidineβ-Dicarbonyls, α,β-Unsaturated carbonylsPyrimido-fused systems nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques for N6,n6 Dimethyl 1h Indazole 5,6 Diamine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution. For N6,N6-dimethyl-1H-indazole-5,6-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons. The spectrum for this indazole derivative would be expected to show distinct signals for the aromatic protons on the indazole ring, the N-H protons of the indazole and the primary amine, and a characteristic singlet for the two methyl groups of the N,N-dimethylamino substituent. The chemical shifts (δ) and coupling constants (J) between adjacent protons are critical for determining the substitution pattern on the bicyclic ring system. nih.gov

¹³C NMR spectroscopy probes the chemical environment of the carbon atoms. The spectrum would display unique resonances for each carbon in the indazole core and the methyl groups. The chemical shifts are indicative of the electronic environment, distinguishing between carbons in the pyrazole (B372694) and benzene (B151609) portions of the indazole ring. rsc.org

Advanced 2D NMR techniques are essential for confirming connectivity:

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling correlations, identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. nih.gov

Proton (¹H) Assignment Predicted Chemical Shift (δ ppm) Multiplicity
H1 (Indazole N-H)~11.0-13.0Broad Singlet
H3~8.0Singlet
H4~7.5Singlet
H7~6.8Singlet
5-NH₂~4.5-5.5Broad Singlet
N(CH₃)₂~2.8-3.0Singlet
Carbon (¹³C) Assignment Predicted Chemical Shift (δ ppm)
C3~135
C3a~120
C4~115
C5~140
C6~138
C7~100
C7a~142
N(CH₃)₂~45

Note: The data in this table is representative and based on typical chemical shifts for substituted 1H-indazole derivatives. Actual values for this compound would require experimental measurement.

High-Resolution Mass Spectrometry for Molecular Composition and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. amazonaws.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a unique molecular formula.

For this compound (C₉H₁₃N₅), the theoretical exact mass of its molecular ion [M+H]⁺ would be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen. The experimentally measured m/z value from an HRMS instrument, often using electrospray ionization (ESI), is then compared to this theoretical value. rsc.org A close match provides strong evidence for the correct molecular formula and, by extension, the identity of the compound. scielo.br Furthermore, the high resolution of the technique allows for the separation of the target compound's signal from those of any potential impurities, serving as a powerful tool for purity analysis. researchgate.net

Parameter Value
Molecular FormulaC₉H₁₃N₅
Theoretical Exact Mass [M]191.11710
Theoretical m/z [M+H]⁺192.12492
Required Accuracy< 5 ppm

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key structural features. nih.gov The N-H stretching vibrations for the indazole ring and the primary amine would appear as distinct bands in the 3200-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic indazole ring system would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. rsc.orgscielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show characteristic absorption maxima (λ_max). For 1H-indazole and its simple methylated derivatives, strong absorptions are typically observed in the 250-300 nm range, corresponding to π→π* electronic transitions within the aromatic system. researchgate.net The presence of the amino and dimethylamino auxochromes on the benzene ring portion would be expected to cause a bathochromic (red) shift in these absorption bands.

Technique Vibration / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR N-H Stretching (Amine & Indazole)3200 - 3500 cm⁻¹
Aromatic C-H Stretching3000 - 3100 cm⁻¹
Aliphatic C-H Stretching2850 - 2960 cm⁻¹
C=N, C=C Ring Stretching1500 - 1650 cm⁻¹
UV-Vis π→π* Transitions~260 - 320 nm

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density. This model reveals precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation. nih.gov

For this compound, an X-ray crystal structure would definitively confirm the planarity of the indazole ring system and the geometry of the substituent groups. It would also provide insight into intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and indazole N-H groups, which dictate the crystal packing. researchgate.net

As direct crystallographic data for the title compound is not publicly available, data for the closely related analogue, 1,3-dimethyl-1H-indazol-6-amine , is presented below to illustrate the type of detailed structural information that can be obtained. researchgate.net

Parameter Value for 1,3-dimethyl-1H-indazol-6-amine researchgate.net
Crystal Data
Chemical FormulaC₉H₁₁N₃
Formula Weight161.21
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a (Å)18.3004 (10)
b (Å)8.3399 (7)
c (Å)5.6563 (1)
α (°)90
β (°)90
γ (°)90
Volume (ų)863.28 (9)
Z4
Refinement Details
R-factor0.055
wR-factor0.149

This data allows for the precise determination of the molecular skeleton, confirming its near-planar nature and detailing the intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.net

Computational Chemistry and Molecular Modeling in Indazole Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomeric Preferences

Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in understanding the electronic properties of indazole derivatives. These calculations can elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the molecule's reactivity and stability. For instance, in studies of other indazole derivatives, DFT with the B3LYP/6-311+G level of theory has been used to analyze physicochemical properties and electrostatic potential. Such analyses help in understanding the electron-donating or -accepting capabilities of different parts of the molecule.

Furthermore, quantum chemical calculations are employed to determine the relative stabilities of different tautomeric forms of indazoles. The indazole core can exist in 1H and 2H tautomeric forms, and their relative stability is influenced by the substituents on the ring. Computational models can predict the most stable tautomer, which is essential for understanding its biological activity.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. For various indazole derivatives, molecular docking studies have been performed to evaluate their binding affinity and interaction with specific biological targets, such as protein kinases.

The process typically involves preparing the 3D structures of the ligand and the target protein. Docking software, such as AutoDock, is then used to predict the binding poses and calculate a docking score, which estimates the binding affinity. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding.

Molecular Dynamics Simulations for Evaluating Ligand-Protein Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

These simulations can confirm the stability of the interactions observed in docking studies and provide insights into the flexibility of the binding pocket. The results of MD simulations are crucial for validating the docking poses and for gaining a more accurate understanding of the binding thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Analyses for Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to build QSAR models.

Ligand efficiency (LE) is another important metric used in drug design. It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). By optimizing for higher ligand efficiency, medicinal chemists aim to develop potent compounds with lower molecular weight and more favorable physicochemical properties.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico methods play a crucial role in predicting and analyzing the interactions between small molecules like N6,N6-dimethyl-1H-indazole-5,6-diamine and biological macromolecules such as proteins and nucleic acids. These methods encompass a range of computational tools and techniques that help in understanding the molecular basis of a drug's mechanism of action.

By visualizing the predicted binding mode, researchers can identify key interactions that contribute to the binding affinity and selectivity. This information is invaluable for the rational design of new compounds with improved potency and specificity.

Pharmacological and Mechanistic Investigations of N6,n6 Dimethyl 1h Indazole 5,6 Diamine Derivatives in in Vitro and Ex Vivo Systems

Molecular Target Identification and Validation in Biochemical and Cell-Based Assays

The therapeutic potential of indazole derivatives is largely attributed to their ability to interact with specific molecular targets, primarily enzymes and receptors, thereby modulating their function.

Kinase Enzyme Inhibition Mechanisms

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. nih.gov The indazole core serves as a versatile scaffold for designing specific inhibitors against various kinase families. nih.gov

Epidermal Growth Factor Receptor (EGFR) and ErbB-2/HER2: Overexpression and mutation of EGFR family kinases are linked to numerous cancers. nih.govnih.gov Specific indazole-based compounds have been developed as potent EGFR inhibitors. For instance, one 1H-indazole derivative demonstrated strong potency against both the T790M mutant and wild-type EGFR, with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov These inhibitors show antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations. nih.gov While direct inhibition of ErbB-2/HER2 by N6,N6-dimethyl-1H-indazole-5,6-diamine derivatives is a subject of ongoing research, novel inhibitors with a pyrido[2,3,4-de]quinazoline core have shown high potency against both wild-type and mutated HER2 kinases. nih.gov

Anaplastic Lymphoma Kinase (ALK) and ROS1: Chromosomal rearrangements involving ALK and ROS1 are key oncogenic drivers in certain cancers, particularly NSCLC. knowledge-share.eu Resistance to ALK tyrosine kinase inhibitors (TKIs) can emerge through various mechanisms, including the activation of bypass signaling pathways like EGFR. knowledge-share.eu This highlights the intricate cross-talk between kinase signaling networks and suggests that combination therapies involving inhibitors of both ALK/ROS1 and other kinases could be a viable strategy. knowledge-share.eu

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. Researchers have synthesized novel 1H-indazole derivatives that act as potent pan-Pim kinase inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various developmental syndromes and cancers. A series of 1H-indazole-based derivatives were designed to target FGFRs, with compounds showing inhibitory activity against FGFR1-3 in the micromolar range (IC50 values of 0.8–90 µM). nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is primarily driven by the VEGF/VEGFR signaling pathway. Pazopanib, a commercially available anticancer drug with an indazole core, functions in part by inhibiting VEGFR. nih.gov

c-Met and other Tyrosine Kinases: The c-Met receptor tyrosine kinase is another important target in cancer therapy. While specific data on this compound derivatives against c-Met is emerging, the broader class of indazoles has been successful in targeting related kinases. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), with the most potent compound showing an IC50 of 41.6 nM against FLT3 and significant activity against its mutants. researchgate.net

Table 1: Kinase Inhibition by Select Indazole Derivatives

Indazole Derivative ClassTarget KinaseReported IC50Reference
1H-indazole derivativeEGFR (T790M mutant)5.3 nM nih.gov
1H-indazole derivativeEGFR (wild-type)8.3 nM nih.gov
1H-indazole-based derivativeFGFR12.0 ± 0.4 µM nih.gov
1H-indazole-based derivativeFGFR20.8 ± 0.3 µM nih.gov
1H-indazole-based derivativeFGFR34.5 ± 1.6 µM nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT341.6 nM researchgate.net
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3-ITD (W51) mutant22.8 nM researchgate.net
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3-TKD (D835Y) mutant5.64 nM researchgate.net

Other Enzyme Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key metabolic enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of the amino acid tryptophan. researchgate.nethanyang.ac.kr Inhibition of IDO1 is a promising strategy in cancer immunotherapy. researchgate.net A series of nitro-aryl 1H-indazole derivatives were designed and synthesized, with some compounds demonstrating nanomolar potency and excellent selectivity against tryptophan-2,3-dioxygenase (TDO), a related enzyme, and others showing dual-target inhibitory activity against both IDO1 and TDO. lookchem.com Specifically, one derivative, HT-37, showed IC50 values of 0.91 µM and 0.46 µM against IDO1 and TDO, respectively. lookchem.com

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, indazole derivatives have been shown to bind to and modulate the function of various receptors.

Cannabinoid Receptors (CB1): Many synthetic compounds with a 1H-indazole-3-carboxamide moiety have been reported to possess a high binding affinity for the cannabinoid CB1 receptor. The indazole ring is thought to interfere with key "toggle switch" residues, stabilizing the active conformation of the receptor. Certain indazole derivatives linked to a Lonidamine scaffold exhibit a range of cannabinoid activities, including high CB1 receptor affinity and selectivity. lookchem.com

Estrogen Receptor (ERα): In the context of ERα-positive breast cancer, indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). nih.gov Thieno[2,3-e]indazole derivatives, in particular, have demonstrated potent ERα degradation and growth inhibition of both wild-type and tamoxifen-resistant breast cancer cells. hanyang.ac.kr

Cellular Antiproliferative and Apoptosis-Inducing Mechanisms (in vitro)

The molecular interactions of indazole derivatives translate into significant cellular effects, most notably the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis). A variety of novel polysubstituted indazoles have demonstrated interesting antiproliferative activity against human cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated against a panel of tumor cell lines, with the most active compound showing GI50 (50% growth inhibition) values ranging from 0.041 to 33.6 µM.

Furthermore, several indazole derivatives have been shown to trigger apoptosis to a significant extent. One study on 1H-indazole-3-amine derivatives found that a lead compound, 6o, induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. This was confirmed by Annexin V-FITC/PI staining, which showed total apoptosis rates increasing from 9.64% to 37.72% as the concentration of the compound was raised from 10 to 14 µM. Mechanistically, this was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Table 2: Antiproliferative Activity of Select Indazole Derivatives

Indazole DerivativeCell LineCancer TypeReported IC50/GI50Reference
Compound 6o (1H-indazole-3-amine derivative)K562Chronic Myeloid Leukemia5.15 µM
Compound 1c (3-amino-N-phenyl-1H-indazole-1-carboxamide)VariousColon, Melanoma, etc.0.041 - 33.6 µM
Compound W24 (3-amino-1H-indazole derivative)HT-29Colon Cancer0.43 - 3.88 µM (range) nih.gov
Compound W24 (3-amino-1H-indazole derivative)MCF-7Breast Cancer0.43 - 3.88 µM (range) nih.gov
Compound W24 (3-amino-1H-indazole derivative)A-549Lung Cancer0.43 - 3.88 µM (range) nih.gov

Cell Cycle Modulation and Arrest Mechanisms (in vitro)

Indazole derivatives can exert their antiproliferative effects by interfering with the cell cycle, a tightly regulated process that governs cell division. Several studies have shown that these compounds can cause cells to arrest at specific phases of the cycle, preventing them from progressing towards mitosis.

For example, compound 1c, a 3-amino-N-phenyl-1H-indazole-1-carboxamide, was found to cause a marked increase of K562 leukemia cells in the G0-G1 phase. In contrast, other polysubstituted indazoles were observed to cause a block of cells in the S phase, which is associated with DNA synthesis. Yet another derivative, W24, was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells by regulating the expression of Cyclin B1. nih.gov This ability to halt cell cycle progression at different checkpoints highlights the diverse mechanisms of action within this class of compounds.

Modulation of Intracellular Signaling Pathways (e.g., RAS-MAPK, PI3K/Akt/mTOR)

The antiproliferative and pro-apoptotic effects of indazole derivatives are often a direct consequence of their ability to modulate key intracellular signaling pathways that control cell growth, survival, and metabolism. The RAS-MAPK and PI3K/Akt/mTOR pathways are two of the most critical cascades in this regard, and their dysregulation is a hallmark of many cancers.

As potent kinase inhibitors, indazole derivatives can directly target components of these pathways. A series of 3-amino-1H-indazole derivatives were synthesized specifically to target the PI3K/Akt/mTOR pathway. nih.gov A lead compound from this series, W24, was shown to effectively inhibit the phosphorylation of key proteins in this cascade, including PI3K, Akt, and mTOR, in HGC-27 gastric cancer cells. nih.gov By blocking these signals, the compound effectively stifles the downstream processes that promote cell growth and survival. The extensive cross-talk between the RAS-MAPK and PI3K-mTOR pathways means that inhibiting a node in one cascade can have effects on the other, providing a comprehensive blockade of pro-tumorigenic signaling.

Effects on Cell Migration and Invasion (in vitro)

The invasive and migratory capabilities of cancer cells are critical factors in tumor metastasis. Derivatives of the indazole scaffold have been investigated for their potential to inhibit these processes.

In a study focusing on a series of novel 1,3-dimethyl-6-amino-1H-indazole derivatives, one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated the ability to suppress cell mobility in a wound healing assay. nih.gov This inhibition of cell movement was associated with a decreased expression of matrix metalloproteinase MMP9, a key enzyme involved in the degradation of the extracellular matrix, which facilitates cell invasion. nih.gov

Further research on other indazole derivatives has shown similar effects. For instance, one particular derivative, referred to as 2f in the study, led to significant and dose-dependent reductions in the migration and invasion of 4T1 breast cancer cells, as observed in both migration and wound-healing assays. nih.gov The mechanism behind this effect was linked to the downregulation of MMP9 and the upregulation of TIMP2 (tissue inhibitor of matrix metalloproteinase 2), a natural inhibitor of MMPs. nih.gov

These findings suggest that indazole derivatives can modulate key proteins involved in cell motility and invasion, highlighting their potential as anticancer agents that can interfere with the metastatic cascade.

Table 1: Effects of Indazole Derivatives on Cell Migration and Invasion (in vitro)

Compound/Derivative Cell Line Assay Key Findings Reference
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine FaDu (hypopharyngeal carcinoma) Wound Healing Assay Suppressed cell mobility; reduced expression of MMP9. nih.gov
Indazole derivative 2f 4T1 (breast cancer) Migration and Wound Healing Assays Dose-dependent reduction in migration and invasion; diminished MMP9 levels and increased TIMP2 levels. nih.gov

Antimicrobial Activity Studies (in vitro)

Indazole derivatives have also been explored for their potential to combat microbial infections, demonstrating both antibacterial and antifungal properties in in vitro settings.

While specific studies on this compound were not identified, research on related heterocyclic systems provides insights into potential antibacterial mechanisms. For example, a study on heterocyclic hybrids incorporating a thieno[2,3-d]pyrimidine (B153573) moiety with a benzimidazole (B57391) ring, which shares some structural similarities with the indazole core, demonstrated antimicrobial properties. mdpi.com The antibacterial action of these compounds was linked to their high affinity for and inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis. mdpi.com This suggests that indazole derivatives could potentially exert antibacterial effects through the inhibition of crucial bacterial enzymes.

The antifungal potential of indazole-related structures has been investigated, with a key mechanism of action being the disruption of the fungal cell membrane. The inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, is a primary target for many antifungal drugs. mdpi.com The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the cell membrane. mdpi.com

Studies on other heterocyclic compounds, such as 4-substituted mandelic acid derivatives, have shown that they can cause significant damage to the fungal cell membrane. mdpi.com This damage results in the leakage of cytoplasmic contents, including nucleic acids and proteins, which inhibits fungal growth and reproduction. mdpi.com While direct evidence for this compound is lacking, the disruption of cell membrane integrity represents a plausible mechanism of action for indazole derivatives with antifungal activity.

Antiviral Activity Studies (in vitro)

The antiviral properties of indazole derivatives have been evaluated against a range of viruses, with research pointing towards the inhibition of viral replication as a primary mechanism of action.

A notable study identified 6-acetyl-1H-indazole as an inhibitor of the Dengue virus (DENV). nih.govresearchgate.net This compound was found to specifically impede the viral RNA replication step in the DENV life cycle. nih.gov The inhibition was potent, leading to a significant decrease in the production of infectious DENV particles. nih.gov Importantly, this antiviral activity was shown to be specific to DENV, with minimal to no effect on other flaviviruses like West Nile virus (WNV) or viruses from other families. nih.gov

The broader class of N-heterocycles, which includes indazoles, has been extensively reviewed for antiviral activity against a variety of viruses. For instance, certain pyrazole (B372694) derivatives have demonstrated efficacy against influenza viruses, while other imidazole-based compounds have shown inhibitory activity against HIV and Hepatitis C virus (HCV). nih.govsemanticscholar.org The mechanisms often involve the inhibition of key viral enzymes, such as reverse transcriptase in HIV or viral polymerases in other viruses. nih.gov While not specific to this compound, these findings underscore the potential for indazole derivatives to interfere with viral replication processes.

Table 2: Antiviral Activity of an Indazole Derivative (in vitro)

Compound/Derivative Virus Target/Mechanism Key Findings Reference
6-acetyl-1H-indazole Dengue Virus (DENV) RNA Replication Step DENV-specific inhibition; significant reduction in infectious particle production. nih.govresearchgate.net

Antiparasitic Activity Studies (in vitro)

Derivatives of indazole have shown promise as antiparasitic agents, with in vitro studies demonstrating activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species.

One area of investigation has been the inhibition of sterol 14α-demethylase (CYP51), an enzyme that is also a target in fungi. nih.gov In a study of VNI, a CYP51 inhibitor, and its derivatives, dose-dependent trypanocidal activity was observed against bloodstream trypomastigotes of T. cruzi. nih.gov This compound was also effective against the intracellular amastigote forms of the parasite. nih.gov

Furthermore, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov These compounds exhibited inhibitory activity against three different Leishmania species, with the potency of the derivatives being dependent on the specific Leishmania species being tested. nih.gov

These studies indicate that indazole derivatives can be effective antiparasitic agents, potentially acting through the inhibition of essential parasite enzymes like CYP51.

Table 3: Antiparasitic Activity of Indazole Derivatives (in vitro)

Compound/Derivative Parasite Key Findings Reference
VNI (CYP51 inhibitor) Trypanosoma cruzi Dose-dependent trypanocidal activity against bloodstream trypomastigotes and intracellular amastigotes. nih.gov
3-chloro-6-nitro-1H-indazole derivatives Leishmania infantum, L. tropica, L. major Inhibitory activity against multiple Leishmania species; potency varied by species. nih.gov

Information regarding the pharmacological and mechanistic investigations of this compound and its derivatives is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the antimalarial mechanisms or the selectivity profiles of this compound or its direct derivatives. While the broader class of indazole-containing compounds has been investigated for various therapeutic properties, including antiprotozoal and anticancer activities, data pertaining to this specific molecule is absent.

Therefore, the requested article detailing the pharmacological and mechanistic investigations of this compound derivatives in in vitro and ex vivo systems, including its antimalarial mechanisms against Plasmodium falciparum and its selectivity profiles across biological targets and cell lines, cannot be generated at this time due to the lack of available scientific research on the subject.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N6,n6 Dimethyl 1h Indazole 5,6 Diamine Derivatives

Comprehensive Analysis of Substituent Variation Effects on Biological Activity and Selectivity

The biological activity of indazole derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic core. While direct SAR studies on N6,N6-dimethyl-1H-indazole-5,6-diamine are not extensively published, valuable insights can be drawn from closely related 6-aminoindazole and 3,5-disubstituted indazole analogs.

Research on 1,3-dimethyl-6-aminoindazole derivatives as potential anticancer agents has shown that substitutions on the 6-amino group dramatically influence cytotoxicity. nih.gov For instance, introducing aryl groups at this position generally enhances cytotoxic activity against various cancer cell lines. nih.govscispace.com A key finding was that an N-(4-fluorobenzyl) substituent on a 1,3-dimethyl-1H-indazol-6-amine core resulted in a compound with potent anti-proliferative activity (IC₅₀ = 0.4 ± 0.3 μM in HCT116 cells) and significant suppression of indoleamine 2,3-dioxygenase 1 (IDO1) protein expression. nih.govrsc.org This highlights the importance of the electronic and steric properties of the substituent at the N6 position for biological activity.

The substitution pattern on the indazole ring itself is also critical. The presence of a methyl group at the C3-position can be favorable for cytotoxicity when an aryl group is also present at the N6-position. scispace.com Conversely, in the absence of a C3-methyl group, smaller alkyl or acetyl groups at N6 tend to show better anti-proliferative effects. scispace.com

Substitutions at the C5 position have also been explored to enhance potency and selectivity. In a series of 1H-indazole-3-amine derivatives, the introduction of various substituted aromatic groups at the C5 position via Suzuki coupling was investigated to explore interactions with kinase targets. mdpi.com This strategy, combined with modifications at the C3-amino group, led to the discovery of compounds with significant inhibitory effects against cancer cell lines. mdpi.com

The selectivity of indazole-based compounds is likewise governed by these substitutions. For example, in the development of Aurora kinase inhibitors, modifying the C5 or C6 position of the indazole with moieties like phenyl urea (B33335) or benzylamine (B48309) led to compounds with sub-micromolar IC₅₀ values, indicating that these positions are key for achieving target selectivity. nih.gov

Below is a data table summarizing the effects of substituent variations on the 6-aminoindazole scaffold against the HCT116 human colorectal cancer cell line, based on published research.

CompoundCore StructureR (Substituent at N6)IC₅₀ (μM) vs. HCT116 Cells
331,3-dimethyl-1H-indazol-6-amineCyclohexyl18.1 ± 1.2
341,3-dimethyl-1H-indazol-6-amineBenzyl7.5 ± 0.5
351,3-dimethyl-1H-indazol-6-amine3-pyridylmethyl2.8 ± 0.4
361,3-dimethyl-1H-indazol-6-amine4-fluorobenzyl0.4 ± 0.3
371,3-dimethyl-1H-indazol-6-amine2-fluorobenzyl1.2 ± 0.3

Data derived from studies on 6-substituted aminoindazole derivatives, illustrating the impact of N6-substituents on anticancer activity. nih.gov

Elucidation of the Role of the this compound Moiety in Compound Potency and Target Affinity

Indazole Core as a Hinge-Binding Motif : The 1H-indazole ring system is a well-established "hinge-binder" for a wide range of protein kinases. nih.govmdpi.com The nitrogen atoms at the N1 and N2 positions can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. This interaction is fundamental to the potency of many indazole-based kinase inhibitors. rsc.org

The 5,6-Diamine Substitution Pattern : The presence of two adjacent amino groups at the C5 and C6 positions provides multiple vectors for derivatization and interaction. The 5-amino group can act as a hydrogen bond donor, while the N6,N6-dimethylamino group provides a basic center that can form salt bridges or hydrogen bonds with acidic residues in a target's active site. This vicinal diamine arrangement allows for the creation of constrained cyclic structures, such as by reacting with 1,2-dicarbonyl compounds to form fused heterocyclic systems, which can be used to explore different regions of the binding pocket and improve selectivity. researchgate.net

Influence of the N6,N6-dimethyl Group : The two methyl groups on the N6-amine have a distinct impact on the molecule's properties.

Basicity and Potency : The dimethylamino group is more basic than a primary or secondary amine, which can enhance interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site.

Steric Effects : The methyl groups introduce steric bulk, which can either be beneficial or detrimental to binding, depending on the topology of the target pocket. This steric hindrance can orient the rest of the molecule in a specific conformation, potentially increasing affinity and selectivity for the intended target.

Solubility : The tertiary amine can be protonated at physiological pH, which generally improves the aqueous solubility of the compound—a desirable property for drug candidates.

The combination of the indazole scaffold's hinge-binding capability with the specific electronic and steric features of the 5-amino and N6,N6-dimethylamino groups makes this moiety a powerful starting point for developing potent and selective ligands.

Rational Design Principles for Optimized Indazole-Based Chemical Probes and Ligands

Building upon the SAR and the functional role of the this compound moiety, several rational design principles can be established for creating optimized probes and ligands.

Maintain the Core Hinge Binder : The 1H-indazole core should be preserved as the primary anchor to the kinase hinge region. Modifications at the N1 or N2 positions can be explored to modulate potency and cell permeability, but the fundamental hydrogen bonding capacity of the pyrazole (B372694) ring should be maintained.

Systematic Derivatization at C3 and C5 :

C3 Position : This position is a common site for introducing substituents that project into the solvent-exposed region or target deeper pockets of the ATP-binding site. Attaching various aryl, heteroaryl, or amide-containing side chains can significantly enhance potency and modulate the selectivity profile. For example, linking carboxamide groups at the C3 position has been shown to be critical for blocking calcium-release activated calcium (CRAC) channels. nih.gov

C5 Position : The free 5-amino group is an ideal handle for introducing diversity. It can be acylated, alkylated, or used in coupling reactions to append groups that can pick up additional interactions with the target protein, thereby improving affinity and selectivity. mdpi.com

Exploiting the 6-Dimethylamino Group : While the dimethylamino group itself contributes to binding and solubility, it can also be used as a structural anchor. The design of molecules where this group provides a key electrostatic interaction should be prioritized.

Structure-Guided and Knowledge-Based Design : Utilizing co-crystal structures of known indazole inhibitors with their targets can provide a detailed roadmap for optimization. nih.gov Computational tools, such as molecular docking, can be used to predict how modifications to the this compound scaffold will fit into a target's active site and affect binding affinity.

An example of a rational design workflow could involve starting with the this compound core docked into a kinase of interest. Then, fragments could be computationally grown from the C3 and C5 positions to identify new interactions, leading to the synthesis of a focused library of compounds for biological evaluation.

Bioisosteric Replacements and Their Influence on Efficacy and Specificity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core binding mode. For derivatives of this compound, several bioisosteric modifications could be envisioned to improve efficacy and specificity.

Indazole Core Analogs : The indazole ring itself can be replaced with other bicyclic heteroaromatics that retain the key hinge-binding pharmacophore.

Azaindazoles : Replacing a carbon atom in the benzene (B151609) portion of the indazole with a nitrogen atom creates an azaindazole. This modification can alter the electronic distribution, improve solubility, and introduce a new hydrogen bond acceptor, potentially enhancing affinity and selectivity.

Pyrazolopyrimidines : These scaffolds are also known kinase hinge-binders and can serve as effective bioisosteres for the indazole core.

Replacements for Amine and Amide Groups :

In a study focused on developing neuroprotective MAO-B inhibitors, a 1,2,4-oxadiazole (B8745197) ring was successfully used as a bioisostere for an amide or ester linker attached to the indazole core. nih.gov This change resulted in the most potent and selective inhibitor in the series, demonstrating that such replacements can significantly improve biological activity. nih.gov

The 5-amino group could be replaced with other small hydrogen bond donors like a hydroxyl (-OH) or thiol (-SH) group, though this would significantly alter the chemistry and potential for further derivatization.

Modifications of the N6,N6-dimethylamino Group :

The dimethylamino group can be replaced with a range of other functionalities to modulate basicity, steric profile, and hydrogen bonding capacity.

Cyclic Amines : Replacing the two methyl groups with a cyclic system, such as pyrrolidine, piperidine, or morpholine (B109124), can constrain the conformation and alter the lipophilicity and metabolic stability of the compound. A morpholine ring, for example, would reduce basicity while potentially improving pharmacokinetic properties.

The table below illustrates potential bioisosteric replacements and their predicted influence on compound properties.

Original MoietyBioisosteric ReplacementPotential Influence on Efficacy and Specificity
1H-Indazole Core1H-AzaindazoleAlters electronics, may improve solubility and add H-bonding interactions.
C3-Amide Linker1,2,4-OxadiazoleCan improve metabolic stability and enhance potency/selectivity. nih.gov
N6,N6-dimethylaminoN-MorpholinylReduces basicity, may improve pharmacokinetics and metabolic stability.
N6,N6-dimethylaminoN-PyrrolidinylConstrains conformation, alters steric profile and lipophilicity.

By systematically applying these SAR, SPR, and rational design principles, the this compound scaffold can be effectively optimized to generate highly potent and selective chemical probes and therapeutic candidates.

Role of N6,n6 Dimethyl 1h Indazole 5,6 Diamine As a Chemical Probe and Building Block in Advanced Chemical Synthesis

Application in the Construction of Complex Multi-Ring Systems

The strategic placement of two adjacent amino groups on the benzene (B151609) ring of the indazole scaffold makes N6,N6-dimethyl-1H-indazole-5,6-diamine a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. The vicinal diamine motif is a classic reactive handle for cyclocondensation reactions with a variety of dielectrophilic reagents to form new heterocyclic rings.

For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of pyrazine-fused indazoles. Similarly, condensation with 1,3-dielectrophiles like malonaldehyde or β-ketoesters can be employed to construct diazepine-fused indazole derivatives. The specific reaction conditions and the nature of the dielectrophile can be modulated to control the regioselectivity and yield of the desired multi-ring system.

These fused systems are of particular interest as they expand the chemical space accessible from the indazole core, leading to rigidified structures with distinct three-dimensional shapes. Such modifications can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

Table 1: Examples of Cyclocondensation Reactions with this compound

Dielectrophilic ReagentResulting Fused Ring SystemPotential Compound Class
GlyoxalPyrazino[2,3-f]indazoleNovel heterocyclic scaffolds
1,2-CyclohexanedioneTetrahydroquinoxalino[2,3-f]indazoleRigidified analogues for SAR studies
Phosgene or equivalentsImidazo[4,5-f]indazol-2-onePotential enzyme inhibitors
Carbon disulfideImidazo[4,5-f]indazole-2-thioneBuilding blocks for further functionalization

Utility as a Foundation for Scaffold Hopping and Lead Optimization in Drug Discovery

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known lead compound but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The indazole ring itself is often considered a bioisostere of other key heterocycles like indole (B1671886) or benzimidazole (B57391). This compound can serve as a starting point for scaffold hopping by providing a synthetically tractable platform for generating derivatives that mimic the key pharmacophoric features of a known active molecule. The amino groups can be functionalized to introduce a variety of substituents, allowing for the exploration of the surrounding chemical space and the optimization of interactions with a biological target.

In lead optimization, this compound can be used to systematically modify a lead series containing an indazole core. For example, if a lead compound has a single amino group at the 5- or 6-position, using this compound allows for the exploration of the impact of an additional amino or dimethylamino group on activity and selectivity. This can provide valuable structure-activity relationship (SAR) data to guide further optimization efforts.

Development of Analogue Libraries for High-Throughput Screening and Phenotypic Assays

The generation of diverse chemical libraries is crucial for identifying new hit compounds in drug discovery through high-throughput screening (HTS) and for exploring complex biological pathways using phenotypic assays. The reactivity of the two amino groups in this compound makes it an ideal building block for combinatorial and parallel synthesis approaches to rapidly generate libraries of analogues.

Through techniques such as amide coupling, reductive amination, and urea (B33335) or thiourea (B124793) formation, a wide array of substituents can be introduced at the 5- and 6-positions. This allows for the systematic variation of steric and electronic properties, as well as the introduction of different functional groups to modulate properties like solubility and cell permeability.

Table 2: Potential Library Generation Strategies from this compound

Reaction TypeReagent ClassResulting Functional Group
AcylationAcyl chlorides, Carboxylic acidsAmides
SulfonylationSulfonyl chloridesSulfonamides
Reductive AminationAldehydes, KetonesSecondary and Tertiary Amines
Isocyanate/Isothiocyanate AdditionIsocyanates, IsothiocyanatesUreas, Thioureas

The resulting libraries of this compound derivatives can then be screened in a variety of biological assays. In target-based HTS, these libraries can be tested against specific enzymes or receptors to identify potent and selective inhibitors or modulators. In phenotypic screening, the compounds can be applied to cells or whole organisms to identify molecules that induce a desired biological response, even without prior knowledge of the specific molecular target. The structural diversity generated from this single building block enhances the probability of discovering novel bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for N6,N6-dimethyl-1H-indazole-5,6-diamine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indazole core. Key steps include:
  • Amine Dimethylation : Use of dimethylating agents (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for removing unreacted intermediates. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
  • Yield Optimization : Reaction temperature (80–100°C) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) significantly impact yield.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structure, with distinct peaks for dimethylamino groups (δ ~2.8–3.2 ppm for N6-CH3) and indazole protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 217.132 for C9H13N5).
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 59.9%, H: 6.5%, N: 33.6%) .

Advanced Research Questions

Q. How do structural modifications at the N6 position influence the compound’s kinase inhibitory activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Replace dimethylamino groups with bulkier substituents (e.g., butyl or benzyl) to assess steric effects on ATP-binding pocket interactions. For example, N6-butyl derivatives in pyrazolo[3,4-d]pyrimidine analogs showed enhanced CDK2 inhibition (IC50 < 50 nM) .
  • Kinase Profiling : Use kinase assay panels (e.g., Eurofins KinaseProfiler) to compare inhibition across isoforms (e.g., JAK2 vs. EGFR). Activity discrepancies may arise from differences in binding pocket hydrophobicity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), ATP concentration (1–10 µM), and incubation time (30–60 min). For example, higher ATP levels reduce apparent inhibition efficacy .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify rapid degradation as a source of variability. Use LC-MS to quantify metabolite formation .

Q. What computational strategies predict the compound’s interaction with target kinases?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to the ATP site of kinases (e.g., PDB ID: 1HCL). Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met796 in EGFR) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donor/acceptor behavior, which correlates with kinase inhibition potency .

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